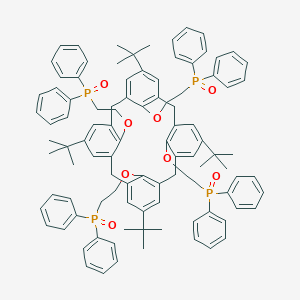

Calcium ionophore VI

Description

Properties

CAS No. |

171979-66-1 |

|---|---|

Molecular Formula |

C100H108O8P4 |

Molecular Weight |

1561.8 g/mol |

IUPAC Name |

5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |

InChI |

InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3 |

InChI Key |

JTLQADIQVNKIFC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Calcium Ionophore A23187

Direct Impact on Intracellular Calcium Homeostasis

A23187 profoundly alters the delicate balance of intracellular calcium, a critical second messenger involved in a vast array of cellular functions. Its primary mechanism involves creating a pathway for calcium ions to move down their electrochemical gradient, leading to a rapid and significant increase in the concentration of free calcium within the cell's cytoplasm. taylorandfrancis.comtocris.com

The fundamental action of A23187 is to increase the permeability of cellular membranes to divalent cations, with a high selectivity for Ca²⁺. sigmaaldrich.comsigmaaldrich.com It acts as a mobile carrier, binding two Ca²⁺ ions to form a lipid-soluble complex that can diffuse across the plasma membrane. sigmaaldrich.comfrontiersin.org This action leads to a rapid influx of calcium from the extracellular environment into the cytoplasm, causing a "pulse-like" increase in the cytosolic free calcium concentration ([Ca²⁺]i). tocris.comcas.cz The magnitude of this increase is generally proportional to the concentration of the ionophore used. cas.cz For instance, in pancreatic acinar cells, exposure to 10⁻⁶ M A23187 was shown to increase the mean [Ca²⁺]i from a basal level of 0.43 µM to 0.62 µM. nih.gov This elevation of cytosolic calcium is a key trigger for many downstream cellular events. nih.gov

Interestingly, the total calcium signal induced by A23187 is not solely due to its direct transport activity. Studies have shown the response can be complex, involving the activation of native cell machinery. The induced calcium signal can consist of three components: an influx through the cell's own receptor-operated calcium channels, a release from internal stores dependent on phospholipase C, and the direct ionophoric transport, which may be minor at low concentrations. nih.gov

In addition to facilitating calcium entry from the outside, A23187 also mobilizes calcium from the cell's internal reservoirs, primarily the endoplasmic reticulum (ER) and mitochondria. researchgate.netresearchgate.netahajournals.org The ionophore can transport calcium across the membranes of these organelles, releasing their stored calcium into the cytosol and further contributing to the sharp rise in [Ca²⁺]i. frontiersin.orgresearchgate.net This effect is significant enough that A23187 can induce a rise in cytosolic calcium even in the absence of extracellular calcium, confirming its action on internal stores. ahajournals.orgnih.gov The depletion of these internal calcium pools is a crucial aspect of its mechanism and can be sufficient to trigger specific cellular responses. ahajournals.org For example, A23187 is used experimentally as an ER stress inducer due to this mobilization effect. sigmaaldrich.comscientificlabs.ie

Interaction with Cellular Energy Metabolism

Beyond its direct effects on calcium homeostasis, A23187 also significantly impacts the cell's energy production machinery, particularly within the mitochondria. researchgate.netsigmaaldrich.com These effects are often linked to the ionophore's ability to transport cations across the inner mitochondrial membrane, disrupting the processes of ATP synthesis.

A key bioenergetic effect of A23187 is the uncoupling of oxidative phosphorylation. researchgate.netabcam.comtaylorandfrancis.comsigmaaldrich.com Oxidative phosphorylation is the process where the energy from substrate oxidation is used to produce ATP, and it depends on maintaining a proton gradient across the inner mitochondrial membrane. A23187 disrupts this process by creating a futile cycle of calcium ions across the mitochondrial membrane. researchgate.net The ionophore transports Ca²⁺ into the mitochondria, and the cell's own transport systems then expend energy to pump it back out. This continuous, energy-dissipating flux of calcium collapses the membrane potential required for ATP synthesis, effectively uncoupling respiration from phosphorylation. researchgate.nettaylorandfrancis.com This action means the cell continues to consume oxygen but fails to produce adequate amounts of ATP. focusbiomolecules.com

Interactive Data Table: Effects of A23187 on Cellular Calcium

| Cell Type | A23187 Concentration | Basal [Ca²⁺]i | Post-A23187 [Ca²⁺]i | Reference |

| Mouse Pancreatic Acinar Cells | 10⁻⁶ M | 0.43 µM | 0.62 µM | nih.gov |

| Mouse Pancreatic Acinar Cells | 10⁻⁵ M | 0.43 µM | 0.73 µM | nih.gov |

Depolarization of Mitochondrial Membrane

Calcium ionophore A23187, also known as calcimycin (B1668216), exerts significant effects on mitochondrial function, primarily by disrupting ion gradients and acting as an uncoupler of oxidative phosphorylation. sigmaaldrich.comnih.govwikipedia.org As a mobile ion carrier, it facilitates the transport of divalent cations, particularly Ca2+, across biological membranes, including the inner mitochondrial membrane. nih.govresearchgate.net This influx of Ca2+ into the mitochondrial matrix has profound consequences for the mitochondrial membrane potential (ΔΨm).

The primary mechanism by which A23187 induces mitochondrial depolarization is through the dissipation of the proton gradient established by the electron transport chain. researchgate.net The ionophore can incorporate into the inner mitochondrial membrane, creating a pathway for Ca2+ to enter the matrix in exchange for H+ ions. researchgate.net This process, known as dissipative Ca2+ cycling, effectively short-circuits the proton-motive force that is essential for ATP synthesis. researchgate.net The continuous cycling of Ca2+ across the inner mitochondrial membrane leads to a sustained depolarization of the mitochondrial membrane. researchgate.netresearchgate.net

Studies have shown that exposure of cells to A23187 leads to a measurable decline in the mitochondrial membrane potential. researchgate.netpsu.edu For instance, in human platelets, treatment with A23187 induced a significant dissipation of the inner mitochondrial membrane potential. researchgate.net This depolarization is a key event in the mitochondrial-mediated pathway of apoptosis, as it can lead to the release of pro-apoptotic factors from the mitochondria. sigmaaldrich.comsigmaaldrich.com

Furthermore, A23187 has been identified as an inhibitor of mitochondrial ATPase activity. sigmaaldrich.comnih.govsigmaaldrich.com This inhibition further contributes to the disruption of mitochondrial energy metabolism. The swelling of mitochondria is another observed effect following treatment with A23187, which is a consequence of the osmotic imbalance caused by the influx of ions and water. nih.gov In studies on mammalian muscle, initial exposure to A23187 resulted in marked mitochondrial swelling. nih.gov

| Effect of A23187 on Mitochondria | Underlying Mechanism | Consequence | Reference |

|---|---|---|---|

| Depolarization of Mitochondrial Membrane (ΔΨm) | Facilitates Ca2+/2H+ exchange across the inner mitochondrial membrane, leading to dissipative Ca2+ cycling. | Disruption of the proton-motive force, uncoupling of oxidative phosphorylation. | researchgate.netresearchgate.net |

| Inhibition of Mitochondrial ATPase | Directly inhibits the activity of the F1Fo-ATP synthase. | Impaired ATP synthesis. | sigmaaldrich.comnih.govsigmaaldrich.com |

| Mitochondrial Swelling | Osmotic imbalance due to the influx of ions (primarily Ca2+) and water. | Disruption of mitochondrial ultrastructure and function. | nih.gov |

Influence on Membrane Dynamics

The complexity and irregularity of a cell's plasma membrane can be quantified using fractal geometry, with the fractal dimension serving as a key parameter. Research has indicated that Calcium Ionophore A23187 can induce changes in the fractal dimension of the cellular plasma membrane. sigmaaldrich.comnovusbio.com Specifically, treatment with A23187 has been shown to lower the fractal dimension of the plasma membrane in certain cell types, an event that is correlated with the induction of apoptosis. sigmaaldrich.comnovusbio.com

In a study involving SK-BR-3 human breast cancer cells, exposure to A23187 resulted in a decrease in the fractal dimension of the plasma membrane, which was linked to the onset of apoptosis. novusbio.com The fractal dimension provides a measure of the membrane's surface complexity; a lower fractal dimension suggests a smoother, less convoluted membrane surface. This alteration in membrane topography is a significant morphological change associated with the cellular restructuring that occurs during programmed cell death.

The precise mechanisms by which A23187 leads to a reduction in plasma membrane fractal dimension are not fully elucidated but are thought to be linked to its primary function as a calcium ionophore. The resulting increase in intracellular Ca2+ concentration can activate various downstream signaling pathways and enzymatic processes that influence the cytoskeleton and membrane structure. These Ca2+-dependent processes may lead to a reorganization of the plasma membrane, resulting in the observed decrease in its fractal dimension.

| Cell Type | Effect of A23187 | Associated Process | Reference |

|---|---|---|---|

| SK-BR-3 Human Breast Cancer Cells | Lowering of the plasma membrane fractal dimension. | Induction of apoptosis. | novusbio.com |

| Stallion Sperm | Used as a parameter for hyperactivated motility, with a fractal dimension value >1.3 being a criterion. | Assessment of sperm hyperactivation. | researchgate.net |

Calcium Ionophore A23187 is a valuable tool for studying intercellular communication mediated by calcium waves. researchgate.netmdpi.com Intercellular calcium waves are a form of cell-to-cell signaling where a localized increase in intracellular Ca2+ in one cell propagates to neighboring cells, creating a wave of elevated Ca2+. mdpi.combiorxiv.org These waves are crucial for coordinating cellular activities in various physiological and pathological processes. mdpi.com

A23187 can initiate these waves by artificially increasing the intracellular Ca2+ concentration in a localized group of cells. researchgate.net This initial Ca2+ signal can then be transmitted to adjacent cells through gap junctions, which are intercellular channels that allow the passage of small molecules and ions, including Ca2+. biorxiv.org The propagation of the wave is often regenerative, meaning the signal is amplified in each receiving cell through a process of calcium-induced calcium release (CICR) from internal stores like the endoplasmic reticulum. researchgate.netnih.gov

Studies have utilized A23187 to investigate the mechanisms of intercellular calcium wave propagation. For example, in cultured human corporal smooth muscle cells, microinjection of Ca2+ or application of A23187 induced a robust increase in intracellular calcium that spread to neighboring cells, demonstrating the role of gap junctions in this process. researchgate.net The ability of A23187 to trigger these waves makes it an important experimental agent for exploring the dynamics of intercellular calcium signaling and the factors that regulate it.

| Aspect of Calcium Wave Propagation | Role/Observation with A23187 | Reference |

|---|---|---|

| Initiation of Calcium Waves | Induces an initial, localized increase in intracellular Ca2+. | researchgate.net |

| Mechanism of Propagation | The A23187-induced Ca2+ signal propagates to adjacent cells, often through gap junctions. | biorxiv.orgnih.gov |

| Experimental Application | Used as a tool to study the dynamics and regulation of intercellular calcium signaling. | researchgate.netmdpi.com |

Elucidation of Signaling Pathways Activated by Calcium Ionophore A23187

Protein Kinase C (PKC) Activation and Downstream Effects

The influx of Ca²⁺ initiated by A23187 is a key step in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in signal transduction. As a secondary messenger, Ca²⁺ promotes the activation of PKC and other calcium-dependent protein kinases. frontiersin.org The mechanism by which A23187 activates PKC and influences downstream events is multifaceted and can be dependent on the concentration of the ionophore.

Upon activation, PKC phosphorylates a wide array of target proteins, thereby altering their activity and function. This phosphorylation cascade is a central mechanism through which A23187 modulates cellular behavior. frontiersin.org For instance, in pulmonary endothelial cells and rabbit pulmonary arterial smooth muscle cells, A23187 has been shown to stimulate the activity of phospholipase A2, leading to the release of arachidonic acid. nih.govnih.gov This effect is, at higher concentrations of A23187, dependent on the activation of PKC. nih.govnih.gov

In mouse sperm, while A23187 induces a Ca²⁺ influx, it has been observed to inhibit PKA-mediated phosphorylation due to a reduction in ATP production. nih.gov This highlights that the downstream phosphorylation events triggered by A23187 can be cell-type specific and context-dependent.

The A23187-induced activation of PKC and subsequent phosphorylation events lead to significant changes in cell activity. frontiersin.org These changes can range from the stimulation of enzyme secretion to the regulation of cell proliferation and differentiation. For example, in pancreatic acinar cells, the increase in intracellular Ca²⁺ caused by A23187 mimics the action of natural secretagogues, leading to amylase release. nih.gov

The modulation of cell activity by A23187-induced PKC activation is also evident in its ability to influence complex cellular processes such as the differentiation of acute myeloid leukemia cells into dendritic cells. frontiersin.org Furthermore, studies have shown that activating PKC can significantly augment the increase in phospholipase A2 activity caused by a small rise in intracellular calcium, indicating a synergistic relationship in modulating cellular responses. nih.gov

Table 1: Effect of A23187 Concentration on PKC-Dependent Phospholipase A2 (PLA2) Activation

| Cell Type | A23187 Concentration | PKC Involvement in PLA2 Activation | Research Finding |

| Bovine Pulmonary Endothelial Cells | Low (1 µM - 2.5 µM) | Independent | A23187 increases PLA2 activity and arachidonic acid release without stimulating PKC. nih.gov |

| Bovine Pulmonary Endothelial Cells | High (5 µM - 12.5 µM) | Dependent | A23187 increases PLA2 activity in conjunction with a dose-dependent activation of membrane-bound PKC. nih.gov |

| Rabbit Pulmonary Arterial Smooth Muscle Cells | Low Doses | Independent | The PKC inhibitor sphingosine does not prevent arachidonic acid release and PLA2 activity. nih.gov |

| Rabbit Pulmonary Arterial Smooth Muscle Cells | High Doses | Dependent | Sphingosine markedly prevents arachidonic acid release and PLA2 activity. nih.gov |

Calmodulin and Calcineurin-Dependent Signaling

Beyond PKC, the increase in intracellular Ca²⁺ concentration induced by A23187 activates another critical signaling pathway involving calmodulin and calcineurin. Calmodulin is a ubiquitous calcium-binding protein that, when bound to Ca²⁺, undergoes a conformational change enabling it to activate a variety of downstream targets, including the serine/threonine phosphatase, calcineurin. nih.gov Research has demonstrated that A23187 interacts with calmodulin in a calcium-dependent manner. nih.gov

The calmodulin and calcineurin-dependent signaling pathway plays a significant role in directing cellular differentiation. In murine erythroleukemia cells, A23187 has been shown to induce commitment to differentiation. nih.gov Similarly, it can direct the differentiation of acute myeloid leukemia (AML) cells into antigen-presenting cells by triggering downstream signaling through the activation of calmodulin and calcineurin. e-crt.org The combination of A23187 with other factors can also induce the maturation of dendritic cells, as evidenced by the expression of mature DC markers. stemcell.com

The A23187-induced activation of calmodulin and calcineurin signaling has also been implicated in the promotion of apoptosis, or programmed cell death. In some cell types, such as mouse lymphoma cells and Jurkat cells, A23187 is known to induce apoptosis. wikipedia.org Studies on hepatic stellate cells (HSCs) have shown that A23187 increases intracellular Ca²⁺, which in turn activates endoplasmic reticulum stress and promotes apoptosis. nih.govnih.gov This process involves the increased expression of apoptosis-related proteins such as GRP78, caspase-9, and caspase-12. nih.gov

Table 2: Effect of Calcium Ionophore A23187 on Apoptosis of Hepatic Stellate Cells (HSCs)

| Treatment Group | Apoptosis Rate (%) | Key Protein Expression Changes |

| Blank | 3.40 ± 0.10 | Baseline |

| TGF-β₁ | 1.76 ± 0.12 | Decreased apoptosis |

| TGF-β₁ + Low Dose A23187 | 5.86 ± 0.31 | Increased Ca²⁺, GRP78, caspase-9, caspase-12 |

| TGF-β₁ + Medium Dose A23187 | 11.20 ± 0.48 | Increased Ca²⁺, GRP78, caspase-9, caspase-12 |

| TGF-β₁ + High Dose A23187 | 15.08 ± 0.75 | Increased Ca²⁺, GRP78, caspase-9, caspase-12 |

| (Data sourced from a study on rat hepatic stellate cells) nih.gov |

Nuclear Factor of Activated T-cells (NFAT) Pathway Modulation

A primary downstream target of the calcineurin signaling pathway is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. diff.org In their inactive, phosphorylated state, NFAT proteins reside in the cytoplasm. diff.org Upon activation by the Ca²⁺/calmodulin complex, calcineurin dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. diff.org

Research has shown that A23187 can induce NFAT DNA binding and transcriptional activation in primary astrocyte cultures. researchgate.net This indicates that the ionophore-mediated increase in intracellular calcium is sufficient to activate the calcineurin-NFAT pathway in these cells. Once in the nucleus, NFAT proteins bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. nih.gov The activation of the NFAT pathway is a cornerstone of T-cell activation and plays a critical role in the immune response. nih.gov The ability of A23187 to modulate this pathway underscores its utility in studying the signaling cascades that govern immune cell function and activation.

Dephosphorylation and Nuclear Import

An increase in intracellular Ca2+ concentration, as induced by Calcium Ionophore A23187, is a critical trigger for the activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. The rise in cytoplasmic calcium activates the calmodulin-dependent phosphatase, calcineurin.

Calcineurin then dephosphorylates multiple serine residues located in the regulatory domain of NFAT proteins. This dephosphorylation event induces a conformational change that exposes a nuclear localization sequence (NLS) and masks a nuclear export sequence (NES). The unmasked NLS facilitates the translocation of NFAT from the cytoplasm into the nucleus, where it can bind to specific DNA sequences and regulate the transcription of target genes. Studies have shown that treatment of primary astrocyte cultures with A23187 leads to increased NFAT DNA binding and transcriptional activation.

| Pathway Component | State in Resting Cell | Effect of A23187-Induced Ca2+ Influx | Consequence |

| NFAT | Phosphorylated, Cytoplasmic | Dephosphorylated by Calcineurin | Exposes Nuclear Localization Sequence |

| Calcineurin | Inactive | Activated by Ca2+/Calmodulin | Dephosphorylates NFAT |

| Cellular Location of NFAT | Cytoplasm | Translocates to Nucleus | Activates Target Gene Expression |

NF-κB Pathway Activation

Calcium signaling is intricately linked with the activation of the Nuclear Factor-kappa B (NF-κ

Endoplasmic Reticulum (ER) Stress Induction

Calcium Ionophore A23187, also known as Calcimycin (B1668216), is a mobile ion-carrier that facilitates the transport of divalent cations, such as calcium (Ca2+), across biological membranes wikipedia.org. This ability to increase intracellular Ca2+ concentrations makes it a tool for inducing endoplasmic reticulum (ER) stress researchgate.net. The ER is a primary storage site for intracellular Ca2+, and maintaining calcium homeostasis is crucial for its function, including proper protein folding nih.govplos.org. By disrupting this balance, A23187 causes an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress researchgate.netksdb.org. This disruption triggers a cellular stress response pathway called the Unfolded Protein Response (UPR) ksdb.org. The induction of ER stress by A23187 has been observed in various cell types and is a key mechanism underlying its effects on cellular processes like apoptosis nih.gov. For instance, studies have shown that A23187-induced increases in intracellular Ca2+ activate the ER stress pathway, leading to apoptosis in hepatic stellate cells nih.gov.

Activation of Unfolded Protein Response (UPR) Genes

The onset of ER stress, as induced by Calcium Ionophore A23187, initiates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis frontiersin.orgbohrium.com. A primary function of the UPR is to upregulate genes encoding molecular chaperones and other proteins involved in protein folding and degradation plos.org. A23187 has been utilized in research as an ER stress inducer to investigate its impact on the expression of UPR genes .

Key UPR genes are activated through several transducer proteins located on the ER membrane, including PERK, IRE1, and ATF6 plos.orgnih.gov. When unfolded proteins accumulate, these sensors activate downstream transcription factors, such as ATF4, spliced XBP1, and cleaved ATF6, which then move to the nucleus to regulate the expression of target genes plos.orgnih.gov. Research has demonstrated that agents causing ER stress, like A23187, can lead to the increased expression of genes such as Glucose-Regulated Protein 78 (GRP78), also known as BiP, a major ER chaperone that plays a critical role in the UPR researchgate.netnih.gov.

| Experimental Model | Agent | Observed Effect on UPR Genes | Reference |

| Hepatic Stellate Cells | A23187 | Increased expression of GRP78 | nih.gov |

| Various Cell Lines | A23187 | Used to study the expression of Toxoplasma UPR genes | |

| Human Hepatocyte Cell Line (HepG2) | A23187, Thapsigargin, Tunicamycin | Increased mRNA of HIF-1alpha via ER stress pathways | nih.gov |

Eukaryotic Initiation Factor-2α (eIF2α) Phosphorylation

A critical event in the cellular response to ER stress is the attenuation of global protein synthesis to prevent further accumulation of unfolded proteins nih.goviu.edu. This is primarily achieved through the phosphorylation of the alpha subunit of the eukaryotic initiation factor-2 (eIF2α) nih.govnih.gov. The phosphorylation of eIF2α is a central component of the Integrated Stress Response (ISR) nih.gov.

Calcium Ionophore A23187 is a potent inducer of eIF2α phosphorylation nih.gov. The influx of Ca2+ caused by A23187 can activate specific kinases that phosphorylate eIF2α nih.gov. One such kinase is the double-stranded RNA-dependent protein kinase (PKR), whose activity has been associated with intracellular Ca2+ mobilization nih.gov. In primary neuronal cultures, treatment with A23187 leads to an increase in eIF2α phosphorylation, which in turn inhibits general protein synthesis and runs parallel to the onset of apoptosis nih.gov. This mechanism highlights eIF2α as a key target during apoptosis induced by elevated intracellular Ca2+ nih.gov.

| Cell Type | Agent | Key Findings | Consequence |

| Primary Neuronal Cultures | A23187 | Induces an increase in the phosphorylation of eIF-2α | Inhibition of protein synthesis, Apoptosis nih.gov |

| Toxoplasma gondii | A23187 | Potent inducer of Toxoplasma eIF2α phosphorylation | Stress response activation |

Purinergic Receptor P2RX4 Pathway Involvement

Recent studies have uncovered a connection between the effects of Calcium Ionophore A23187 and the purinergic receptor P2RX4, a ligand-gated ion channel activated by extracellular ATP biorxiv.orgmdpi.com. P2RX4 is notable for its high permeability to calcium ions and is expressed in a wide variety of cells, including immune and cancer cells mdpi.comuea.ac.uk.

Research on breast and cervical cancer cell lines has shown that A23187 induces apoptosis, which is accompanied by an increase in both intracellular calcium levels and the expression of the P2RX4 receptor biorxiv.orgnih.gov. The apoptotic activity of A23187 was found to be dependent on this pathway. When the P2RX4 receptor was blocked with an antagonist (5-BDBD), the apoptotic effects of A23187 were abrogated biorxiv.orgnih.gov. These findings suggest that A23187's mechanism of action involves a P2RX4-dependent, ATP-mediated increase in intracellular Ca2+, which then activates downstream signaling cascades, such as the p38 MAPK pathway, to induce apoptosis biorxiv.orgnih.gov. This indicates that the influx of extracellular Ca2+ through the P2RX4 channel is a critical step in the signaling pathway initiated by A23187 in these contexts biorxiv.org.

| Cell Lines | Treatment | Pathway Investigated | Key Finding |

| Breast and Cervical Cancer Cells | A23187 (Calcimycin) | Purinergic Receptor P2RX4 | A23187 increases intracellular Ca2+ and P2RX4 expression. biorxiv.orgnih.gov |

| Breast and Cervical Cancer Cells | A23187 + 5-BDBD (P2RX4 antagonist) | Purinergic Receptor P2RX4 | Blocking P2RX4 abrogated the apoptotic activity of A23187. biorxiv.orgnih.gov |

| Microglia | A23187 | Calcium Influx | Influx of extracellular Ca2+ is sufficient to cause the release and accumulation of Brain-Derived Neurotrophic Factor (BDNF). nih.govjneurosci.org |

Effects on Fundamental Biological Processes in Model Systems

Cell Cycle Regulation and Proliferation

The influx of calcium ions (Ca2+) into the cytoplasm is a critical signal that governs numerous cellular processes, including the progression of the cell cycle and proliferation. Calcium ionophore VI, by selectively transporting divalent cations like Ca2+ across biological membranes, serves as a powerful tool to investigate these fundamental mechanisms. Its application has revealed the central role of increased intracellular calcium in initiating the cascade of events that lead to cell division in various cell types.

This compound has been identified as a mitogenic agent, capable of inducing blast transformation, DNA synthesis, and mitosis in human lymphocytes. nih.govpnas.orgpnas.org This process is highly dependent on the presence of extracellular calcium. nih.govpnas.org The ionophore facilitates the transport of Ca2+ from the extracellular environment into the cytoplasm, and this increase in intracellular Ca2+ concentration is believed to be a key trigger for mitogenesis. pnas.orgpnas.org Studies have shown that several hours of contact between the ionophore and the lymphocytes are necessary to achieve optimal mitogenic effects. nih.gov The mitogenic properties of the ionophore are consistent with the hypothesis that physiological mitogens and antigens interact with lymphocyte surface receptors to alter calcium fluxes, leading to elevated cytoplasmic calcium levels that initiate cell division. pnas.org While the ionophore can induce proliferation, its effects can be synergistic with other agents like phorbol (B1677699) esters, which activate protein kinase C, leading to a much more pronounced mitogenic effect. iiarjournals.orgoup.com

The mitogenic action of this compound directly translates to the stimulation of DNA synthesis and subsequent mitosis in lymphocytes. nih.govpnas.org The ionophore's ability to increase the intracellular concentration of ionized calcium is thought to be a primary signal for the cell to transition from a quiescent state (G0) and enter the cell cycle. nih.govresearchgate.net Evidence suggests that the ionophore-induced rise in cytoplasmic calcium is a crucial part of the surface-to-nucleus signaling pathway that activates the machinery for DNA replication and cell division. pnas.orgpnas.org The requirement of extracellular calcium for these processes is critical; in its absence, the ionophore fails to induce these effects. pnas.org Furthermore, substances like lanthanum chloride, which can block calcium channels, prevent the ionophore-induced DNA synthesis and mitosis. nih.gov This underscores the direct relationship between the ionophore-mediated calcium influx and the initiation of the proliferative phases of the cell cycle.

This compound has been shown to influence the proliferation and cell cycle of both hepatic stellate cells (HSCs) and vascular endothelial cells. frontiersin.orgfrontiersin.org In the context of liver fibrosis, where HSC activation and proliferation are key pathological events, compounds that modulate their cell cycle are of significant interest. elifesciences.orgfrontiersin.org Studies using the polyether ionophore nanchangmycin, which also acts as a calcium ionophore, demonstrated a reduction in the proliferation of activated HSCs. elifesciences.orgbiorxiv.org Flow cytometry analysis revealed that treatment with this ionophore can alter the distribution of cells in different phases of the cell cycle, suggesting an inhibitory effect on their proliferation. biorxiv.orgresearchgate.net

In vascular endothelial cells, calcium signaling is a well-established regulator of angiogenesis, which involves cell proliferation and migration. nih.gov The cell cycle of endothelial cells is regulated by Ca2+ entry, and store-operated calcium entry (SOCE) is a major pathway for this. nih.govmdpi.com While direct studies on this compound's specific effects on the endothelial cell cycle are detailed, the known role of calcium in their proliferation suggests that an ionophore-induced increase in intracellular Ca2+ would significantly impact their progression through the cell cycle. nih.govmolbiolcell.org For instance, overexpression of endothelial nitric oxide synthase (ecNOS) in vascular smooth muscle cells, which can be stimulated by a calcium ionophore, leads to an inhibition of DNA synthesis and cell proliferation. ahajournals.org

Cellular Differentiation

Calcium signaling is a potent driver of cellular differentiation, guiding progenitor cells toward specific lineages. This compound, by artificially elevating intracellular calcium levels, has been instrumental in elucidating the pathways that govern these developmental processes, particularly in the hematopoietic system.

Calcium ionophores are potent inducers of dendritic cell (DC) differentiation from various myeloid cell types. aai.orgkarger.com This process is characterized by the acquisition of typical DC morphology, such as the formation of dendritic processes, and significant changes in the expression of surface molecules. pnas.orgnih.gov Treatment with a calcium ionophore can lead to the upregulation of costimulatory molecules like CD80 and CD86, adhesion molecules such as CD54, and the DC-specific activation marker CD83. aai.orgpnas.org This differentiation can be induced rapidly, often within 24 to 48 hours. uni-muenchen.deoup.com The resulting cells not only look like mature DCs but also function as potent antigen-presenting cells (APCs), capable of stimulating T-cell responses. pnas.orgkoreamed.org

The differentiating effect of this compound has been observed across a spectrum of myeloid cells, from normal precursors to malignant blasts.

Progenitor Cells: Hematopoietic progenitor cells (CD34+), when treated with a calcium ionophore, can be driven to differentiate into cells with DC characteristics. nih.govashpublications.org This includes the upregulation of key surface markers like CD83, CD80, and CD86, indicating maturation into functional APCs. ashpublications.org

Monocytes: Peripheral blood monocytes (CD14+) rapidly differentiate into cells resembling activated DCs upon exposure to a calcium ionophore. aai.orgpnas.orgoup.com This is accompanied by the loss of the monocyte marker CD14 and the acquisition of DC-associated markers and morphology. aai.org These ionophore-treated monocytes show an enhanced ability to sensitize T lymphocytes. pnas.org

Leukemic Cells: A significant body of research has demonstrated that calcium ionophores can induce DC differentiation in various leukemic cell lines and primary acute myeloid leukemia (AML) cells. frontiersin.orgfrontiersin.orgnih.govkoreamed.orgspandidos-publications.com For example, cells from AML patients cultured with a calcium ionophore showed a shift towards a DC phenotype, with increased expression of CD40 and CD86. nih.gov Similarly, chronic myeloid leukemia (CML) cells treated with an ionophore express costimulatory molecules and DC-specific markers, and develop the dendritic morphology characteristic of mature DCs. pnas.org The HL-60 leukemic cell line, when treated with a calcium ionophore, also upregulates DC-associated markers and acquires dendritic processes. spandidos-publications.comresearchgate.net This ability to differentiate leukemic cells into DCs holds potential for immunotherapeutic strategies, as these cells could present leukemia-specific antigens. aai.org

Induction of Dendritic Cell Differentiation

Upregulation of Surface Markers (e.g., CD83, CD80, CD86, CD1a, CD40, CD54)

Treatment with calcium ionophores, such as A23187 and others designated as CI, has been shown to significantly alter the surface protein landscape of various myeloid cells, pushing them toward a mature dendritic cell (DC) phenotype. This process is characterized by the rapid upregulation of several key surface molecules essential for antigen presentation and T-cell co-stimulation.

In studies involving human peripheral blood monocytes, immature DCs, and certain leukemia cell lines, calcium ionophore treatment consistently leads to the increased expression of CD80, CD86, CD83, CD40, and CD54 (also known as ICAM-1). ashpublications.orgaai.org Specifically, in acute myeloid leukemia (AML) cells, a calcium ionophore was found to clearly upregulate the expression of CD83, CD86, CD80, CD1a, and CD40. nih.gov This effect could be further enhanced by the addition of interleukin-4 (IL-4). nih.gov Similarly, treating purified CD33+ chronic myelogenous leukemia (CML) progenitor cells with a calcium ionophore resulted in the de novo expression of the co-stimulatory molecules CD80 and CD86, the DC activation marker CD83, and CD40, alongside a marked upregulation of MHC class I and II molecules and the adhesion molecule CD54. pnas.org Most of these immunophenotypic changes occurred within 24 to 48 hours of treatment. pnas.orgashpublications.org

The promyelocytic leukemia cell line HL-60, which is typically resistant to differentiation by cytokines alone, also responds to calcium ionophore treatment with a near-uniform expression of CD83, CD80, and CD86 overnight. nih.gov This demonstrates that calcium mobilization can induce DC-like characteristics even in myeloid cells at various stages of development and transformation. nih.gov The upregulation of these specific markers is a hallmark of DC maturation, equipping the cells with the necessary machinery to effectively initiate immune responses. nih.govpnas.org

Table 1: Upregulation of Dendritic Cell Surface Markers by Calcium Ionophore

| Cell Type | Calcium Ionophore Used | Upregulated Markers | Reference |

|---|---|---|---|

| Human Peripheral Blood Monocytes / Immature DCs | CI (A23187) | CD80, CD86, CD83, CD40, CD54 | aai.org |

| Acute Myeloid Leukemia (AML) Cells | CI | CD83, CD86, CD80, CD1a, CD40 | nih.gov |

| Chronic Myelogenous Leukemia (CML) Cells | CI (A23187) | CD80, CD86, CD40, CD83, CD54 | pnas.org |

| HL-60 (Promyelocytic Leukemia Line) | CI | CD83, CD80, CD86 | nih.gov |

| CD34+ Bone Marrow Cells | CI | CD83, CD80, CD86 | nih.gov |

| Human Monocytes (CD14+) | CI (A23187) | CD80, CD86, CD40, CD54, CD83 | ashpublications.org |

Effects on Murine Erythroleukemia Cell Differentiation

Induction of Commitment to Differentiation

In the murine erythroleukemia (MEL) cell model, an established system for studying erythroid differentiation, calcium ionophores have been shown to be capable of inducing commitment to terminal differentiation. nih.gov This commitment is a critical early event that precedes the full expression of the erythroid phenotype. nih.gov Treatment of MEL cells with the calcium ionophore A23187, as well as ionomycin (B1663694), can trigger this commitment process. nih.gov

An alteration in calcium transport appears to be a rate-limiting step for the initiation of this differentiation program. nih.gov For example, when MEL cells are treated with dimethyl sulfoxide (B87167) (DMSO), a common inducing agent, there is a characteristic lag period of about 12 hours before commitment begins. nih.govrupress.org However, if cells are treated with DMSO in the presence of A23187, this lag period is eliminated, and commitment starts from time zero. nih.govrupress.org This suggests that an increase in cytosolic calcium, as facilitated by the ionophore, can bypass the time required for agents like DMSO to alter the cell's own calcium transport properties, thereby directly triggering the commitment to differentiate. nih.govnih.gov

Inhibition of Erythroid Gene Transcription

Despite their ability to induce commitment, continuous exposure to the calcium ionophore A23187 has a paradoxical inhibitory effect on the subsequent stages of erythroid differentiation. nih.gov Specifically, A23187 inhibits the transcription of key erythroid-specific genes, including β-globin and Band 3. nih.govcscr.res.in This confirms that the initial commitment to differentiation is a distinct cellular event, separable from the later transcriptional activation of genes that define the mature erythroid cell. nih.gov

Programmed Cell Death (Apoptosis and Necrosis)

Apoptosis Induction Mechanisms

Calcium ionophores are potent inducers of programmed cell death, primarily apoptosis, in a variety of cell types through mechanisms that are intrinsically linked to their ability to disrupt intracellular calcium homeostasis. The influx of calcium triggers several distinct but potentially overlapping signaling cascades that converge on the core apoptotic machinery.

One of the central mechanisms involves the mitochondria . A23187-induced apoptosis in HL-60 cells has been shown to be dependent on the mitochondrial permeability transition (MPT), a process that compromises the mitochondrial membrane and leads to the release of pro-apoptotic factors. rndsystems.com Ionomycin-induced apoptosis also proceeds via the intrinsic mitochondrial pathway. researchgate.neteur.nl This is initiated by the calcium-dependent activation of calpains, which are cytosolic proteases. eur.nl Activated calpains can cleave pro-apoptotic Bcl-2 family members like Bid and anti-apoptotic members like Bcl-2 itself. eur.nl The resulting truncated proteins can then induce the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9 and executioner caspases-3 and -7. researchgate.neteur.nl

Another significant pathway involves endoplasmic reticulum (ER) stress . The ER is a major intracellular calcium store, and its disruption can initiate apoptosis. Calcium ionophore A23187 has been shown to increase intracellular Ca2+ and activate ER stress, leading to the upregulation of GRP78 and the activation of caspase-12 and caspase-9, ultimately promoting apoptosis in hepatic stellate cells. nih.gov

The calcium-activated phosphatase calcineurin also plays a dual role in cell fate. In some contexts, its activation by calcium-mobilizing compounds can suppress apoptosis. pnas.org However, it can also mediate a pro-apoptotic pathway. pnas.orgcapes.gov.br This pro-apoptotic signaling downstream of calcineurin can involve the activation of p38 mitogen-activated protein kinase (MAPK). pnas.org

Furthermore, research has identified a novel caspase-8-dependent pathway for calcium-induced cell death that is, interestingly, independent of the canonical FADD adaptor molecule. psu.edu Finally, in some human B lymphocytes, ionomycin is thought to induce apoptosis through the activation of a latent, calcium-responsive endonuclease, which is responsible for the DNA fragmentation characteristic of apoptosis. sigmaaldrich.com

Table 2: Mechanisms of Apoptosis Induction by Calcium Ionophores

| Apoptotic Pathway | Key Mediators | Ionophore Implicated | Cell System | Reference |

|---|---|---|---|---|

| Mitochondrial (Intrinsic) Pathway | Mitochondrial Permeability Transition (MPT) | A23187 | HL-60 | rndsystems.com |

| Calpain activation, Bid/Bcl-2 cleavage, Cytochrome c release, Caspase-9, -3, -7 activation | Ionomycin | LCLC 103H (Lung Carcinoma) | eur.nl | |

| Endoplasmic Reticulum (ER) Stress | Increased intracellular Ca2+, GRP78, Caspase-12, Caspase-9 activation | A23187 | Hepatic Stellate Cells | nih.gov |

| Calcineurin-Dependent Pathway | Calcineurin, p38 MAPK | A23187, Thapsigargin | M1 Myeloid Leukemia | pnas.org |

| FADD-Independent Pathway | Caspase-8 | A23187 | Jurkat (T-Leukemia) | psu.edu |

| Endonuclease Activation | Ca2+-responsive endonuclease | Ionomycin | Human B Lymphocytes | sigmaaldrich.com |

Necrosis Induction in Neuronal Systems (concentration-dependent)

While low concentrations of calcium ionophores induce apoptosis in neurons, higher concentrations trigger a different form of cell death: necrosis. nih.gov When cultured cortical neurons are exposed to higher concentrations of ionomycin (1–3 µM) or A23187 (above 1 µM), they undergo necrotic cell death. nih.govnih.gov Unlike apoptosis, this process is characterized by early cell body swelling and does not involve DNA laddering. nih.gov This switch from apoptosis to necrosis is thought to be based on the magnitude and location of the calcium increase; low concentrations cause a preferential rise in Ca²⁺ in the neurites leading to apoptosis, whereas high concentrations produce a large, global increase in Ca²⁺ in both neurites and cell bodies, resulting in cellular overload and necrosis. nih.gov The death induced by a calcium ionophore can be a mixture of apoptosis and necrosis, with higher concentrations favoring necrosis. psu.edu

| Parameter | Apoptosis | Necrosis | Reference |

|---|---|---|---|

| Ionophore Concentration | Low (e.g., 250 nM Ionomycin) | High (e.g., 1-3 µM Ionomycin) | nih.gov |

| Morphological Changes | Cell shrinkage, chromatin condensation, neurite degeneration | Early cell body swelling | nih.gov |

| Biochemical Hallmark | Internucleosomal DNA fragmentation (laddering) | No DNA laddering | nih.gov |

| Calcium Dynamics | Greater Ca²⁺ increase in neurites than cell bodies | Large Ca²⁺ increase in both neurites and cell bodies | nih.gov |

Eryptosis Induction in Erythrocytes

Calcium ionophores, such as A23187, have been instrumental in elucidating the role of calcium in the secretion of amylase from pancreatic acinar cells. Studies using dissociated acinar cells from guinea pigs and mice have demonstrated that these ionophores can stimulate amylase release. physiology.org This effect is critically dependent on the presence of extracellular calcium; in its absence, the stimulatory effect of the ionophore is virtually abolished. physiology.orgnih.govnih.gov

The ionophore-induced secretion of amylase suggests that an increase in intracellular Ca2+ is a key trigger for the exocytosis of amylase-containing zymogen granules. oup.com Research has shown that the increase in intracellular Ca2+ concentration ([Ca]i) prompted by ionophores like A23187 can be comparable to that induced by natural secretagogues such as acetylcholine (B1216132) (ACh). researchgate.net Interestingly, the secretory response appears to be sensitive to the magnitude of the [Ca]i increase. Moderate increases in [Ca]i lead to enhanced amylase secretion, whereas larger increases can be inhibitory, indicating that secretion operates within an optimal range of intracellular calcium concentrations. researchgate.net Furthermore, the depolarization of the acinar cell membrane caused by A23187 is also a calcium-dependent process, likely mediated by an increased influx of sodium ions (Na+) as a consequence of the elevated intracellular Ca2+. nih.govnih.gov

Table 1: Effect of Calcium Ionophore A23187 on Amylase Secretion in Pancreatic Acinar Cells

| Experimental Condition | Observation | Reference |

|---|---|---|

| Presence of extracellular Ca2+ | Increased amylase release | physiology.orgnih.gov |

| Absence of extracellular Ca2+ | Abolished amylase release | nih.govnih.gov |

| Comparison with cholinergic agonists | Similar increase in amylase release | nih.govresearchgate.net |

| High ionophore concentration | Inhibition of amylase secretion | researchgate.net |

While increased intracellular calcium often promotes hormone secretion, studies on specific tumor cell lines reveal an inhibitory role for calcium ionophores in Adrenocorticotropic Hormone (ACTH) secretion. In the human small cell lung cancer cell line COR-L103, which is known for ectopic ACTH production, the calcium ionophore A23187 was found to completely inhibit ACTH secretion in long-term cultures. nih.gov This finding points to a fundamental difference in the secretory mechanisms of these tumor cells compared to normal pituitary cells, where calcium influx is a primary stimulus for ACTH release. nih.gov

Further complexity is observed in mouse pituitary tumor cells (AtT-20/D16v). In this model, divalent cation ionophores like ionomycin and A23187 do stimulate ACTH secretion, underscoring the role of intracellular Ca2+ as an effective stimulus. nih.govoup.com However, this stimulated secretion can be significantly inhibited by the neuropeptide somatostatin (B550006) (SRIF). nih.govoup.com SRIF was found to inhibit the secretory response to ionophores by at least 50%, without affecting the ionophore-induced changes in Ca2+ movement across the cell membrane. nih.gov This suggests that somatostatin's inhibitory action occurs at a point downstream of the calcium signal. nih.gov

Mast cell degranulation, the process of releasing histamine (B1213489) and other inflammatory mediators from intracellular granules, is a cornerstone of the allergic response. This process is heavily dependent on intracellular calcium signaling. Calcium ionophores such as A23187 are potent inducers of mast cell degranulation. nih.govkoreamed.org By bypassing the initial receptor-mediated events, ionophores directly increase the permeability of the cell membrane to Ca2+, leading to a rapid rise in cytosolic calcium levels. frontiersin.org This elevation in intracellular Ca2+ is a sufficient signal to trigger the cascade of events leading to the exocytosis of secretory granules. nih.govfrontiersin.orgplos.org

The mechanism of ionophore-induced degranulation involves not only the influx of extracellular calcium but also the mobilization of calcium from intracellular stores like the endoplasmic reticulum. plos.org The subsequent activation of downstream signaling pathways, including those involving IkappaB kinase 2 (IKK2), contributes to both degranulation and cytokine production. nih.gov Furthermore, studies have highlighted the role of mitochondrial calcium handling in this process. Inhibition of the mitochondrial calcium uniporter (MCU) has been shown to significantly reduce mast cell degranulation induced by A23187, indicating that mitochondrial Ca2+ uptake is a crucial step in modulating the extent of the degranulation response. koreamed.org

Calcium ionophores have been pivotal in uncovering the molecular machinery that governs the secretion of certain cytokines. The release of cytokines that contain a signal peptide, such as RANTES (CCL5), follows the classical secretory pathway. Research using the calcium ionophore ionomycin has shown that an increase in intracellular calcium triggers the rapid translocation of a protein called Secretory Carrier Membrane Protein 5 (SCAMP5) from the Golgi apparatus to the plasma membrane. researchgate.nettaylorandfrancis.comaai.org

This translocation is a key step in promoting cytokine exocytosis. researchgate.nettaylorandfrancis.com During this process, SCAMP5 interacts with essential components of the exocytotic machinery. Through its C-terminal tail, SCAMP5 can bind to Synaptotagmin 1 (SYT1), a vesicular membrane protein that acts as the primary calcium sensor in exocytosis. researchgate.nettaylorandfrancis.com This interaction between SCAMP5 and SYT1, facilitated by the ionophore-induced calcium influx, links the calcium signal to the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which ultimately drives the fusion of cytokine-containing vesicles with the plasma membrane, resulting in cytokine release. aai.orggenecards.org This mechanism is specific to signal peptide-containing cytokines, as the release of cytokines lacking a signal peptide (e.g., IL-1β) is not promoted by this pathway. researchgate.netaai.org

The release of neurotransmitters from presynaptic nerve terminals is a tightly regulated, calcium-dependent process. Calcium ionophores like A23187 have been used to artificially elevate intracellular calcium in isolated nerve terminals (synaptosomes) and study the direct effects on neurotransmitter release. These studies have consistently shown that ionophores can evoke the release of various neurotransmitters, including putative transmitter amino acids (like D-aspartate) and catecholamines (like dopamine). escholarship.orgdoi.orgnih.govoup.com

The ionophore-induced release is dependent on the presence of extracellular calcium. escholarship.orgnih.gov Interestingly, different classes of neurotransmitters exhibit distinct sensitivities to the elevation of intracellular calcium. For instance, the release of neuropeptides like cholecystokinin-8 appears to be triggered by smaller elevations in the bulk cytoplasmic Ca2+ concentration, whereas the secretion of amino acid transmitters requires the higher, localized Ca2+ concentrations that are typically produced in the immediate vicinity of voltage-gated Ca2+ channels during an action potential. taylorandfrancis.com The release of catecholamines shows an intermediate sensitivity. taylorandfrancis.com This suggests that the spatial and temporal dynamics of the intracellular calcium signal play a critical role in determining which neurotransmitters are released.

Table 2: Neurotransmitter Release from Synaptosomes Induced by Calcium Ionophore

| Neurotransmitter Class | Observation | Reference |

|---|---|---|

| Amino Acids (e.g., D-Aspartate) | Release requires higher Ca2+ elevations | taylorandfrancis.comnih.gov |

| Catecholamines (e.g., Dopamine) | Release shows intermediate Ca2+ sensitivity | taylorandfrancis.comoup.com |

| Neuropeptides (e.g., Cholecystokinin-8) | Release triggered by smaller Ca2+ elevations | taylorandfrancis.com |

Oocyte activation is the series of events that occur within the egg following fertilization, initiating the transition from a quiescent gamete to a developing embryo. A key event in this process is the induction of intracellular calcium oscillations by the sperm. jmor.jpkoreamed.org In cases of fertilization failure following intracytoplasmic sperm injection (ICSI), often due to a deficiency in the sperm's ability to trigger these oscillations, artificial oocyte activation (AOA) can be employed. nih.govnih.gov

Calcium ionophores, particularly A23187 and ionomycin, are the most widely used chemical agents for AOA in clinical settings. jmor.jpnih.govfrontiersin.org These agents are lipophilic and can transport Ca2+ across the oocyte's plasma membrane, mimicking the natural calcium influx and triggering the downstream events of activation. jmor.jpfrontiersin.org This includes the resumption of meiosis, extrusion of the second polar body, and formation of pronuclei. jmor.jpfrontiersin.org The use of calcium ionophores in AOA has been shown to rescue fertilization in cases of previous failure, improve blastocyst formation, and increase clinical pregnancy and live birth rates. frontiersin.orgresearchgate.netnih.govjournalagent.com Studies have followed up on children born after AOA with calcium ionophores and have not found an increase in developmental abnormalities or congenital birth defects, suggesting the clinical safety of the procedure. frontiersin.orgresearchgate.netnih.gov

Gamete Biology and Early Embryonic Development (in vitro models)

Oocyte Activation

Rescue Activation in Assisted Reproductive Technologies (ART) Research Models

This compound, also known as A23187 or calcimycin (B1668216), is utilized in assisted reproductive technologies (ART) to artificially activate oocytes, particularly in cases of fertilization failure following intracytoplasmic sperm injection (ICSI). oup.comresearchgate.net This process is critical when oocytes fail to activate, a key step for initiating embryonic development. researchgate.netnih.gov The primary cause of such failures is often insufficient release of calcium from the oocyte's endoplasmic reticulum. nih.gov this compound, a highly selective calcium carrier, can overcome this by transporting extracellular calcium ions across the cell membrane, thereby increasing intracellular calcium levels and triggering the downstream events of oocyte activation. nih.govtaylorandfrancis.com

Studies have demonstrated that the application of A23187 can rescue unfertilized oocytes. nih.govfrontiersin.orgfrontiersin.org Research indicates that using calcium ionophore A23187 for rescue activation of unfertilized oocytes can lead to the development of viable embryos. frontiersin.org In some cases, this intervention has resulted in the birth of healthy offspring. nih.gov The timing of this intervention appears to be crucial, with evidence suggesting that direct activation with calcium ionophore A23187 after ICSI yields better developmental potential compared to rescue activation on the following day. frontiersin.orgfrontiersin.org

A prospective randomized trial analyzing sibling oocytes investigated whether 1-day old unfertilized human oocytes could be activated and develop to the blastocyst stage after exposure to calcium ionophore A23187. nih.gov While activation and cleavage were observed in both the treated and control groups, the rates were comparable, and disappointingly, none of the embryos reached the blastocyst stage. nih.gov This suggests that while activation can occur in aged unfertilized oocytes, their developmental potential may be limited. nih.gov

Impact on Embryonic Development Potential (e.g., blastocyst formation)

The use of this compound (A23187) has been shown to have a significant impact on the developmental potential of embryos, particularly in terms of blastocyst formation, in specific clinical scenarios. oup.com In patients with a history of developmental issues or embryo arrest, the application of A23187 has been linked to increased rates of cleavage to the 2-cell stage and, notably, a higher rate of blastocyst formation. oup.com One prospective multicenter study reported a significant increase in blastocyst formation on Day 5 in the ionophore group compared to control cycles. oup.com

Furthermore, research involving rescue activation of unfertilized oocytes has shown that embryos directly activated with A23187 after ICSI had significantly higher blastocyst formation rates compared to those activated the following day. frontiersin.org This suggests that timely intervention with the ionophore can improve the developmental trajectory of these embryos. frontiersin.org

However, the effect on blastocyst formation is not universally positive across all study designs. A study on patients undergoing preimplantation genetic testing (PGT) found that the blastocyst formation rate was significantly lower in the group receiving A23187 for activation compared to the standard PGT group. researchgate.netnih.gov Despite this, there was no significant difference in the aneuploidy rates of the resulting blastocysts between the two groups. researchgate.netnih.gov Another study involving the rescue of 1-day old unfertilized oocytes found that while cleavage occurred, none of the embryos developed to the blastocyst stage, indicating a lack of tangible reproductive potential in this specific context. nih.gov

| Study Context | Effect on Blastocyst Formation | Reference |

| Patients with previous developmental problems | Significantly increased | oup.com |

| Rescue activation (direct vs. next day) | Higher in directly activated group | frontiersin.org |

| Preimplantation Genetic Testing (PGT) cycles | Significantly lower | researchgate.netnih.gov |

| Rescue of 1-day old unfertilized oocytes | No blastocyst formation | nih.gov |

Sperm Biology

Induction of Acrosome Reaction

This compound (A23187) is a potent inducer of the acrosome reaction in the spermatozoa of various mammalian species. pnas.orgnih.govoup.comtandfonline.com This process, which involves the fusion of the outer acrosomal and plasma membranes, is a crucial step for fertilization. tandfonline.com The ionophore facilitates the influx of extracellular calcium into the sperm, which is a key trigger for the acrosome reaction. pnas.orgnih.govtandfonline.com

Studies have shown that incubating sperm with A23187 in the presence of calcium ions effectively induces the acrosome reaction. tandfonline.com The percentage of sperm undergoing this reaction varies between species, with one study reporting rates of 90% in ram, 69% in man, and 38% in rabbit. tandfonline.com In mouse spermatozoa, a 10-minute treatment with A23187 resulted in approximately half of the live sperm undergoing the acrosome reaction. pnas.orgpnas.org Similarly, in stallion sperm, A23187 significantly increased the occurrence of acrosome reactions compared to sperm capacitated without the ionophore. oup.com

The structural changes during the A23187-induced acrosome reaction can also differ between species. In ram and rabbit sperm, vesiculation occurs through the fusion of the outer acrosomal membrane with the plasma membrane. tandfonline.com However, in human sperm, only the outer acrosomal membrane appears to be involved in vesiculation following treatment with the ionophore and calcium. tandfonline.com

Promotion of Sperm Hyperactivation

This compound (A23187) is known to promote sperm hyperactivation, a vigorous motility pattern essential for fertilization. nih.govpnas.orgnih.gov This enhanced motility is triggered by an increase in intracellular calcium concentration in the sperm flagellum. oup.com While high concentrations of A23187 can initially cause sperm to become motionless, once the ionophore is washed away, sperm recover their motility and often exhibit hyperactivation. pnas.orgnih.govpnas.org

Research has demonstrated that treating sperm with calcium ionophores like A23187 induces hyperactivation. oup.com In mouse sperm, for instance, after being immobilized by the ionophore, they initiated vigorous motility characteristic of hyperactivation soon after the reagent was removed. pnas.orgnih.govpnas.org This recovery of motility and subsequent hyperactivation can occur even when signaling pathways normally required for this process, such as the cAMP-dependent pathway, are inhibited. pnas.orgnih.gov

The concentration of A23187 plays a critical role in its effect on motility. While high concentrations (5–10 μM) lead to a rapid increase in intracellular calcium and subsequent immobilization, lower concentrations (0.5 and 1 μM) can induce smaller calcium increases and promote hyperactivation. nih.gov This suggests that there is a threshold of intracellular calcium that switches sperm motility between a hyperactivated state and immobilization. nih.gov

| Parameter | Observation with this compound (A23187) | Reference |

| Initial Motility | High concentrations cause immobilization. | pnas.orgnih.govpnas.org |

| Motility after Removal | Sperm recover motility and exhibit hyperactivation. | pnas.orgnih.govpnas.org |

| Concentration Dependence | Lower concentrations promote hyperactivation, while higher concentrations lead to immobilization. | nih.gov |

| Underlying Mechanism | Increased intracellular calcium concentration in the flagellum. | oup.com |

Bypassing Capacitation Signaling Events

This compound (A23187) has been shown to bypass several signaling events that are normally required during sperm capacitation, the process that enables sperm to become fertilization-competent. pnas.orgpnas.orgpnas.org Capacitation typically involves the activation of a cAMP-dependent pathway and an increase in intracellular pH and calcium. pnas.orgnih.govpnas.org

Studies in mouse models have demonstrated that sperm treated with A23187 can fertilize oocytes even when the cAMP/PKA signaling pathway is blocked by an inhibitor like H89. pnas.orgpnas.org Furthermore, these ionophore-treated sperm were able to fertilize oocytes in the absence of bicarbonate (HCO3-), a component essential for the normal activation of the cAMP pathway. pnas.orgpnas.org Fertilization occurred rapidly after insemination with A23187-treated sperm, even before the onset of protein tyrosine phosphorylation, another key event in capacitation. pnas.orgpnas.org

These findings indicate that a transient increase in intracellular calcium induced by A23187 is sufficient to overcome the need for other upstream signaling pathways required for the acrosome reaction and hyperactivation. pnas.orgnih.govpnas.orgpnas.org This suggests that the cAMP-dependent pathway is upstream of the intracellular calcium increase necessary for sperm to acquire fertilizing capacity under normal conditions. pnas.orgpnas.org By directly elevating intracellular calcium, A23187 effectively renders the sperm fertile without the need for the full cascade of capacitation-associated signaling events. pnas.orgnih.govpnas.org

Investigation of Calcium Ionophore A23187 in Specialized Research Contexts

As a Tool for Manipulating Intracellular Calcium Concentrations in Experimental Designs

Calcium Ionophore A23187 is widely utilized in experimental biology to artificially increase intracellular Ca2+ concentrations. rpicorp.comsigmaaldrich.com By forming a stable 2:1 complex with divalent cations, it renders these ions soluble in the lipid bilayer of cell membranes, effectively transporting them into the cytoplasm. wikipedia.orgsigmaaldrich.com This property allows researchers to bypass normal physiological signaling pathways and directly initiate calcium-dependent events within the cell.

The mechanism of action involves not only transporting extracellular calcium into the cell but also mobilizing calcium from intracellular stores, such as the endoplasmic reticulum. frontiersin.orgresearchgate.net This rapid and widespread elevation of cytosolic calcium can trigger a variety of cellular responses, including:

Enzyme activation: Many enzymes are regulated by calcium, and the influx of Ca2+ induced by A23187 can lead to their activation. patsnap.com

Gene expression: Changes in intracellular calcium can modulate the transcription of specific genes. scite.ai

Apoptosis: In some cell types, A23187 can induce programmed cell death. wikipedia.orgsigmaaldrich.com

Oocyte activation: It is used in reproductive technologies to artificially activate oocytes. sigmaaldrich.comfrontiersin.org

It is important to note that the effects of A23187 can be complex. Besides its primary role as a calcium ionophore, it can also act as an uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATPase activity. sigmaaldrich.comsigmaaldrich.com

In Studies of Intracellular and Extracellular Calcium Changes in Hypoxia and Ischemia (e.g., rat brain)

While direct studies on the use of Calcium Ionophore A23187 in rat brain hypoxia and ischemia models were not prevalent in the search results, its known ability to manipulate intracellular calcium levels is highly relevant to this field. Hypoxic and ischemic conditions are characterized by disruptions in ion homeostasis, including significant increases in intracellular calcium, which contribute to neuronal cell death.

In related contexts, such as the study of cardiac muscle, A23187 has been used to investigate the consequences of increased intracellular calcium. In guinea pig and rat ventricular myocardium, A23187 was observed to have both direct and indirect effects on contractility, with high concentrations leading to contracture, a state of continuous muscle contraction, which is indicative of elevated intracellular calcium. ahajournals.org Such studies provide a framework for understanding how a tool like A23187 could be used to model and dissect the specific roles of calcium overload in the pathological processes of hypoxia and ischemia in the brain.

For Studying Sarcoplasmic Reticulum Calcium ATPase (SERCA) Activity

Calcium Ionophore A23187 is a key reagent in assays designed to study the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). sigmaaldrich.comscientificlabs.co.uk SERCA is a pump responsible for transporting Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum, a crucial process for muscle relaxation and maintaining calcium homeostasis. uniprot.orgmdpi.com

In experimental setups, A23187 is used to create a controlled calcium environment. For instance, in NADH-coupled enzymatic assays, the ionophore is added to sarcoplasmic reticulum vesicles to allow for the controlled movement of calcium across the vesicle membrane, enabling the precise measurement of SERCA's pumping activity. nih.gov By making the membrane permeable to calcium, A23187 ensures that the measured ATP hydrolysis is directly coupled to the transport of calcium by SERCA, without the buildup of a calcium gradient that would otherwise inhibit the pump's activity. nih.govresearchgate.net This allows for the detailed characterization of SERCA kinetics and the effects of potential modulators on its function. nih.govnih.gov

Modulation of Gene Expression Programs

Calcium Ionophore A23187 has been shown to be a potent modulator of gene expression in various cell types, primarily through its ability to increase intracellular calcium levels.

Chromatin Remodeling and Inducible Enhancer Activity in T Cells

In T lymphocytes, A23187, often used in combination with the phorbol (B1677699) ester PMA, serves as a powerful stimulus to mimic T-cell receptor (TCR) signaling and induce the expression of cytokine genes like Interleukin-2 (B1167480) (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). embopress.orgaai.org This induction is associated with significant changes in chromatin structure, making the DNA more accessible to transcription factors.

Research has demonstrated that stimulation of T cells with PMA and A23187 leads to:

Chromatin Remodeling: This involves the alteration of chromatin structure, often measured by the accessibility of DNA to enzymes like DNase I, at the promoter and enhancer regions of inducible genes. aai.orgrupress.orgaai.org For example, the GM-CSF promoter undergoes chromatin remodeling upon T-cell activation with these agents. oup.com

Inducible Enhancer Activity: A23187 and PMA activate key signaling pathways that lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. embopress.orgd-nb.info These factors then bind to specific enhancer elements in the DNA, driving the transcription of target genes. pnas.orgnih.gov Studies have shown that specific DNA regions function as inducible enhancers that are dependent on both calcium and kinase signaling pathways activated by A23187 and PMA. nih.gov

Effects on Cytoplasmic RNA Levels

The impact of Calcium Ionophore A23187 on cytoplasmic RNA levels is context-dependent and varies between different cell types and genes.

In a study using a medullary thyroid carcinoma (MTC) cell line and a lung tumor (BEN) cell line, treatment with A23187 resulted in a significant increase in the secretion of calcitonin (CT) and Chromogranin-A (CgA) in the BEN cells, but not in the MTC cells. oup.comnih.govoup.com However, a significant increase in the cytoplasmic RNA levels specific for either CT or CgA was not observed in either cell line following A23187 treatment. oup.comnih.govoup.com This suggests that in this particular system, the ionophore's effect is primarily on the secretory pathway rather than on gene transcription or RNA stability.

Conversely, in hamster fibroblasts, A23187 was found to induce the expression of glucose-regulated genes, and this induction was dependent on the continuous presence of the ionophore and linked to the depletion of intracellular calcium stores. scite.airesearchgate.net This induction process was also found to be sensitive to cycloheximide, indicating a requirement for new protein synthesis. scite.ai Furthermore, in GT1-7 cells, A23187 was shown to inhibit the transcription of the gonadotropin-releasing hormone (GnRH) gene and decrease the stability of its mRNA. nih.gov

These findings highlight the complexity of calcium signaling in the regulation of gene expression, where the effects of A23187 can be stimulatory or inhibitory depending on the specific gene and cellular context.

Interactions with Specific Cellular Proteins

One notable interaction is with calmodulin (CaM) , a ubiquitous calcium-binding protein that acts as a key transducer of calcium signals. Studies have shown that A23187 interacts reversibly with calmodulin in a calcium-dependent manner. nih.gov This interaction is selective for calmodulin over other calcium-binding proteins like troponin C and S-100 protein. nih.gov However, unlike some other calmodulin antagonists, A23187 did not inhibit the activity of CaM-dependent enzymes such as myosin light chain kinase and Ca2+-dependent cyclic nucleotide phosphodiesterase. nih.gov This suggests that A23187 may bind to novel calcium-dependent regions on calmodulin that are not directly involved in enzyme activation. nih.gov

In silico docking studies have also predicted interactions between calcimycin (B1668216) and other proteins. For example, a study suggested that calcimycin has a high binding affinity for the P2RX4 receptor , an ATP-gated ion channel, potentially contributing to the elevation of intracellular calcium levels. biorxiv.org Another protein that A23187 can interact with is the human transcription factor CBF , which binds to the promoter of the grp78/BiP gene, a key player in the unfolded protein response. nih.gov

Additionally, A23187 treatment can indirectly affect the interaction of other proteins. For instance, in a human colon adenocarcinoma cell line, elevation of intracellular calcium with A23187 disrupted the association of the calcium-binding protein calretinin with intermediate filaments and microtubules. nih.gov

These interactions, both direct and indirect, underscore the multifaceted nature of Calcium Ionophore A23187's effects within the cell, extending beyond simple ion transport.

Potentiation of Effects by S-100 Protein in Synaptosomes

The nervous system-specific protein S-100 has been identified as a potentiator of the biological effects of Calcium Ionophore A23187 in the context of neurotransmitter release from central nerve endings. doi.org Research conducted on rat brain synaptosomes, which are isolated nerve terminals, has elucidated this synergistic relationship.

Studies have shown that while the S-100 protein by itself does not alter the spontaneous or depolarization-induced release of neurotransmitters, it significantly enhances the effects of A23187. doi.org Specifically, nanomolar concentrations of S-100 protein potentiate the A23187-induced release of neurotransmitters such as putative transmitter amino acids and catecholamines. doi.org The underlying mechanism for this potentiation appears to be linked to the modulation of calcium ion influx. The combination of S-100 protein and the ionophore leads to a greater influx of Ca²⁺ into the synaptosomes than what is observed with the ionophore alone. doi.org

This finding has led to the hypothesis that the S-100 protein, particularly the fraction present in nerve ending membranes, may play a role in facilitating the function of endogenous, voltage-dependent Ca²⁺ ionophores. doi.org While A23187 is an exogenous ionophore used for experimental purposes, this research suggests a physiological parallel where S-100 could regulate intrinsic calcium channels. The interaction is specific, as other studies have found that A23187 interacts selectively with calmodulin in a calcium-dependent manner, but not with other calcium-binding proteins like troponin C or S-100 itself in different experimental setups. nih.gov

| Experimental Component | Observation | Reference |

| S-100 Protein alone | No alteration of spontaneous or depolarization-induced neurotransmitter release from synaptosomes. | doi.org |

| Calcium Ionophore A23187 alone | Induces release of neurotransmitters from synaptosomes. | doi.org |

| A23187 + S-100 Protein | Potentiated release of putative transmitter amino acids and catecholamines. | doi.org |

| Mechanism | The combination promotes a higher influx of Ca²⁺ into synaptosomes compared to the ionophore alone. | doi.org |

Formation of "I-Bodies" as Indicators of Calcium Stress and Potential Cancer Biomarkers

Calcium Ionophore A23187 has been utilized in a novel fluorometric capacity to identify cellular stress related to calcium homeostasis through the formation of structures termed "I-Bodies". nih.govresearchgate.net These are brightly fluorescent, cytoplasmic bodies that result from the characteristic organization of the ionophore within cells under specific conditions. nih.govresearchgate.net

The formation of I-Bodies is directly linked to disturbances in intracellular calcium. researchgate.net They are essentially Ca²⁺-rich intracellular sites that emerge when stress induces the release of calcium from internal stores. nih.govresearchgate.net This surge in cytoplasmic calcium can lead to mitochondrial dysfunction and aggregation, which in turn provides a scaffold for the high-density packing of A23187, resulting in the observable fluorescent bodies. nih.govresearchgate.net Research has demonstrated a strong positive correlation between the increase in intracellular Ca²⁺ concentration and the fluorescence intensity of A23187, substantiating the role of calcium in I-Body formation. researchgate.net Conversely, chelating intracellular calcium has been shown to prevent their formation. researchgate.net

A significant implication of this phenomenon is the potential use of I-Bodies as cancer biomarkers. nih.govresearchgate.net Studies have found that I-Bodies are predominantly observed in malignantly transformed or cancer cell lines, but not in normal, non-malignant cells. nih.govresearchgate.net The inherent disruption of calcium signaling and mitochondrial function in cancer cells may predispose them to I-Body formation. researchgate.net The number of I-Bodies can vary among different malignant cell lines, and their fluorescence can be significantly increased (up to five-fold) in these cells, suggesting a basis for a diagnostic or prognostic tool. nih.govresearchgate.net Their presence in in vivo tumors, such as Ehrlich Ascites Tumor and Dalton's lymphoma, further supports their relevance as potential biomarkers for detecting cancer and cellular stress linked to disturbed calcium homeostasis. researchgate.net

| Cell Type | Treatment | I-Body Formation | Reference |

| Malignant Cell Lines (e.g., BMG-1, A549, KB, J774.1) | Etoposide | Observed | researchgate.netresearchgate.net |

| Non-Malignant Cell Lines (e.g., MRC-5, NIH3T3, HEK293, Raw 264.7) | Etoposide | Not Observed | researchgate.netresearchgate.net |

| BMG-1 Cells | Etoposide + BAPTA (Calcium Chelator) | Reduced/Absent | researchgate.net |

| BMG-1 Cells | Thapsigargin (induces Ca²⁺ release) | Observed | researchgate.net |

Advanced Research Methodologies and Analytical Approaches Utilizing Calcium Ionophore A23187

Calcium Imaging Techniques (e.g., Fura-2) for Intracellular Calcium Measurement